methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate
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Overview
Description
Methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis Techniques and Applications
Methylbenzoates, including derivatives similar to the chemical , have been synthesized using Pd(0)-mediated rapid cross-coupling reactions, which are significant in radiochemical applications (Takashima-Hirano et al., 2012).
Compounds structurally related to methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate have been isolated from natural sources like Leonurus japonicus, indicating potential applications in natural product chemistry and pharmacognosy (Liu et al., 2014).
Research has been conducted on the synthesis of related compounds for potential applications in organic synthesis and material science (Collins & Jacobs, 1986).
Advanced Chemical Synthesis and Analysis
Studies have focused on synthesizing and analyzing complex isodrimene sesquiterpenes, which share structural similarities with the chemical , highlighting the role of such compounds in advanced chemical synthesis and analysis (Otaka & Araya, 2013).
Research has been conducted on the total synthesis of complex molecules like dysideapalaunic acid, utilizing similar structural components, which is significant in the field of synthetic chemistry and drug development (Hagiwara & Uda, 1991).
Catalytic Processes and Chemical Transformations
Studies have explored the catalytic conversions of related compounds on silica-alumina catalysts, indicating the importance of such chemicals in understanding catalytic processes and chemical transformations (Dimitrov & Ignatiev, 1967).
Research on the synthesis of similar compounds using baker’s yeast-catalyzed asymmetric reduction points to innovative methods in chemical synthesis and the development of chiral compounds (Katoh et al., 2006).
properties
CAS RN |
1438-55-7 |
---|---|
Product Name |
methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate |
Molecular Formula |
C21H36O2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate |
InChI |
InChI=1S/C21H36O2/c1-15(14-19(22)23-6)8-10-17-16(2)9-11-18-20(3,4)12-7-13-21(17,18)5/h9,15,17-18H,7-8,10-14H2,1-6H3/t15-,17-,18-,21+/m0/s1 |
InChI Key |
LWPPDVAQDDYKML-QUJKESNLSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@]([C@H]1CC[C@H](C)CC(=O)OC)(CCCC2(C)C)C |
SMILES |
CC1=CCC2C(CCCC2(C1CCC(C)CC(=O)OC)C)(C)C |
Canonical SMILES |
CC1=CCC2C(CCCC2(C1CCC(C)CC(=O)OC)C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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